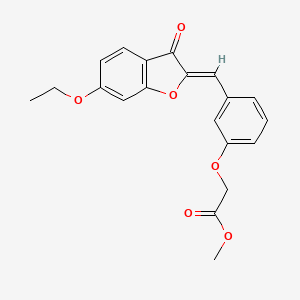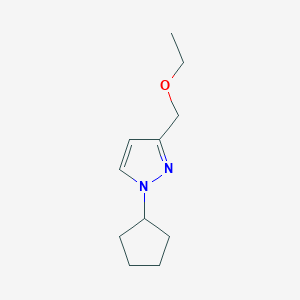
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide” is a complex organic compound. It appears to contain a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclohexane ring, linked by amide and alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclohexane ring. These rings are likely connected by nitrogen atoms (from the amide groups) and carbon atoms (from the alkyl groups) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyran and pyrazole rings might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on its structural features: it is likely to be a solid at room temperature, with a relatively high molecular weight .
科学的研究の応用
Microwave-Assisted Synthesis and Application
A study by Hu et al. (2011) elaborates on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis technique, utilizing compounds akin to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide, underscores the efficiency and time-saving advantages of microwave methods in producing biologically active molecules (Hu et al., 2011).
Novel Synthetic Pathways
Levai and colleagues (2002) demonstrated the dimethyldioxirane oxidation of tetrahydrobenzofurans, leading to the formation of novel tetrahydrobenzofuran derivatives through an unprecedented transformation. This research provides insight into new pathways for synthesizing complex structures, potentially including derivatives of this compound, showcasing the compound's role in advancing synthetic chemistry (Levai et al., 2002).
Catalytic Synthesis Innovations
The work by Liu et al. (2014) on the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition and rearrangement highlights the potential for eco-friendly and efficient synthesis methods. These advancements contribute to greener chemistry practices and the development of novel compounds for various applications, reflecting the versatility of this compound derivatives in research (Liu et al., 2014).
Material Science Applications
In material science, the synthesis and characterization of specific derivatives like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, as studied by McLaughlin et al. (2016), open avenues for the development of new materials. These materials can have diverse applications, from optoelectronics to pharmaceuticals, showcasing the broad utility of this compound in scientific research (McLaughlin et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h10-12,14H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWDVLMDVFQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

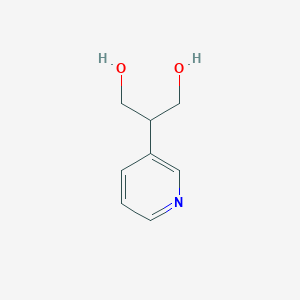
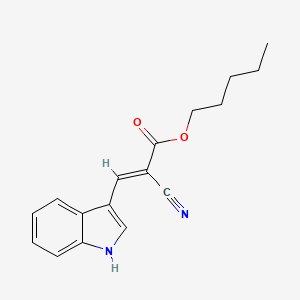
![N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B2961806.png)
![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)

![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)
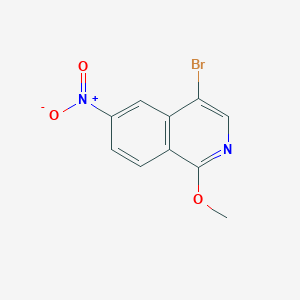
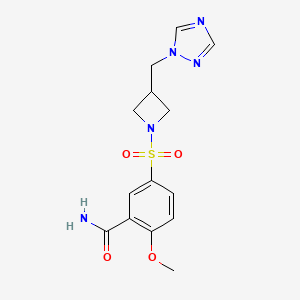
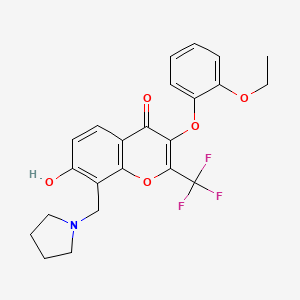
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)
